molecular formula C10H14N2O2 B2832806 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide CAS No. 1178781-32-2

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide

Cat. No.: B2832806
CAS No.: 1178781-32-2
M. Wt: 194.234
InChI Key: PFZLVIRQLCEBJW-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide (molecular formula: C₁₁H₁₅N₂O₂; molecular weight: 207.25 g/mol) is a small organic compound characterized by a 3,5-dimethyl-1,2-oxazole core linked to an N-methyl acrylamide group via a methylene bridge. The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing oxygen and nitrogen, which is substituted with methyl groups at the 3 and 5 positions. The acrylamide moiety (prop-2-enamide) introduces a reactive α,β-unsaturated carbonyl system, a feature often exploited in covalent drug design for targeting nucleophilic residues in enzymes (e.g., cysteine in kinase inhibitors).

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-10(13)12(4)6-9-7(2)11-14-8(9)3/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZLVIRQLCEBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity : The target compound is significantly smaller (207.25 g/mol) compared to its analogs (360.89 g/mol), which may enhance membrane permeability and oral bioavailability.

The hydrochloride salts in analogs (e.g., aminoethyl or indane derivatives) improve aqueous solubility, whereas the target compound’s neutral form may require formulation optimization.

Hypothetical Pharmacological Implications

  • Covalent Binding Potential: The acrylamide group in the target compound could act as a Michael acceptor, enabling covalent bond formation with cysteine or lysine residues in biological targets (e.g., kinases). This mechanism is absent in the saturated amide analogs.
  • Solubility and Bioavailability : The hydrochloride salts in analogs improve solubility, whereas the target compound’s neutral acrylamide may exhibit lower solubility but better lipophilicity for blood-brain barrier penetration.

Q & A

What are the common synthetic routes for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide?

Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid derivatives with N-methylprop-2-enamine using coupling agents like HATU or DCC.
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate the product .

Which spectroscopic and crystallographic methods are employed for structural characterization?

Level: Basic
Answer:

TechniqueApplicationExample Parameters
NMR Confirmation of functional groups and stereochemistry1H^1H-NMR (400 MHz, CDCl3_3) for methyl and oxazole protons
Mass Spectrometry (MS) Molecular weight verificationESI-MS in positive ion mode
X-ray Crystallography 3D structure determinationSHELXL refinement for resolving bond lengths/angles

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Answer:
Key parameters include:

  • Temperature : Elevated temperatures (80–140°C) for accelerated kinetics.
  • Catalysts : Pd-based catalysts for regioselective coupling.
  • Solvent systems : Ethanol/water mixtures to enhance solubility of intermediates.
  • Workflow : Use of inline FTIR or HPLC for real-time monitoring .

What strategies resolve ambiguities in X-ray crystallography data for this compound?

Level: Advanced
Answer:

  • SHELX refinement : Iterative cycles using SHELXL to adjust thermal parameters and occupancy.
  • Cross-validation : Overlay crystallographic data with 13C^{13}C-NMR to confirm bond assignments.
  • Twinned data handling : Use of TWINLAW in SHELXL for resolving overlapping reflections .

How is solubility and stability assessed under varying experimental conditions?

Level: Basic
Answer:

  • Solubility profiling : Shake-flask method in buffers (pH 1–10) and organic solvents.
  • Stability assays : Accelerated degradation studies (40°C/75% RH) with HPLC quantification .

What assay designs evaluate stability under physiological conditions?

Level: Advanced
Answer:

  • Simulated biological fluids : Incubation in PBS or human serum at 37°C.
  • Oxidative stress testing : Exposure to H2_2O2_2 or cytochrome P450 enzymes.
  • Analytical tools : LC-MS/MS to track degradation products .

Which functional groups influence the compound’s reactivity?

Level: Basic
Answer:

  • Oxazole ring : Participates in π-π stacking and hydrogen bonding.
  • Enamide group : Susceptible to hydrolysis under acidic/basic conditions.
  • Methyl substituents : Enhance steric shielding, reducing unwanted side reactions .

How are biological targets identified using computational and experimental approaches?

Level: Advanced
Answer:

  • Molecular docking : Glide SP/XP protocols for predicting binding to BRD4 bromodomains (PDB: 4WIV).
  • In vitro assays : Fluorescence polarization to measure affinity for acetylated lysine residues.
  • CRISPR screening : Genome-wide knockout libraries to identify pathway dependencies .

How can contradictory bioactivity data between studies be analyzed?

Level: Advanced
Answer:

  • Reproducibility checks : Replicate assays in standardized conditions (e.g., cell line authentication).
  • Meta-analysis : Compare IC50_{50} values across studies using Bland-Altman plots.
  • Contextual factors : Account for differences in assay pH, temperature, or solvent vehicles .

What challenges arise in synthesizing enantiomerically pure forms?

Level: Advanced
Answer:

  • Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation.
  • Asymmetric catalysis : Rhodium-catalyzed hydrogenation for stereocontrol.
  • Dynamic kinetic resolution : Enzymatic methods (e.g., lipases) to enhance enantiomeric excess .

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